molecular formula C21H17N5OS B2411198 N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-21-0

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2411198
CAS RN: 1396875-21-0
M. Wt: 387.46
InChI Key: ZQZPTVFLUKPYRA-UHFFFAOYSA-N
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Description

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTC, is a chemical compound with potential applications in scientific research. MPTC belongs to the class of triazole-based compounds and has shown promising results in various research fields due to its unique chemical structure.

Scientific Research Applications

Synthesis and Structural Assessment

The compound has been utilized in the synthesis of various chemical structures. For instance, its derivative, methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, was used in the creation of a Hg(II) complex. This research highlights the molecular and supramolecular structures of the ligand and the complex, studied through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

Experimental and Theoretical Studies

Another significant aspect of this compound includes its reaction with itaconic anhydride, resulting in 1,2,4-triazole-containing alkenoic acid derivatives. The structures of these derivatives were confirmed through various spectroscopic methods and X-ray diffraction analysis, providing insights into antimicrobial activities and theoretical studies of alkene isomerization (Modzelewska-Banachiewicz et al., 2012).

Pyridine Metallations and NK-1 Antagonist Activity

The compound has been used in regioselective pyridine metallation chemistry to produce derivatives exhibiting NK-1 antagonist activity. This demonstrates its potential in the synthesis of pharmacologically active compounds (Jungheim et al., 2006).

Synthesis of Oxazoles

In a related study, the compound contributed to the efficient synthesis of 2-phenyl-4,5-substituted oxazoles, emphasizing its role in the creation of novel chemical structures with potential applications in various fields (Vijay Kumar et al., 2012).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c1-28-18-13-6-5-11-16(18)23-21(27)19-20(17-12-7-8-14-22-17)26(25-24-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPTVFLUKPYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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